molecular formula C12H18S B8078919 4-Tert-butylsulfanyl-1,2-dimethylbenzene

4-Tert-butylsulfanyl-1,2-dimethylbenzene

Cat. No.: B8078919
M. Wt: 194.34 g/mol
InChI Key: NLGSFWDNLJDGHX-UHFFFAOYSA-N
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Description

4-Tert-butylsulfanyl-1,2-dimethylbenzene is a substituted benzene derivative featuring two methyl groups at the 1- and 2-positions and a tert-butylsulfanyl (-S-C(CH₃)₃) group at the 4-position. The tert-butylsulfanyl group introduces steric bulk and sulfur-based reactivity, distinguishing it from halogenated or purely alkyl-substituted analogs. Potential applications include intermediates in pharmaceuticals or agrochemicals, though specific uses require further research.

Properties

IUPAC Name

4-tert-butylsulfanyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-9-6-7-11(8-10(9)2)13-12(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGSFWDNLJDGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Tert-butylsulfanyl-1,2-dimethylbenzene with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Solubility Key Functional Group
4-Tert-butylsulfanyl-1,2-dimethylbenzene* C₁₂H₁₈S 194.3 Likely liquid† Organic solvents Tert-butylsulfanyl (-S-C(CH₃)₃)
4-Bromo-1,2-dimethylbenzene C₈H₉Br 185.06 Liquid Insoluble in water; soluble in organics Bromine (-Br)
4-tert-Butyl-1,2-dimethylbenzene C₁₂H₁₈ 162.27 Liquid Organic solvents Tert-butyl (-C(CH₃)₃)

†Assumed based on tert-butyl analogs .

Key Observations :

  • Molecular Weight : The tert-butylsulfanyl derivative has a higher molecular weight (194.3 g/mol) than the tert-butyl analog (162.27 g/mol) due to sulfur inclusion.
  • Solubility : All compounds are hydrophobic, but the bromo derivative’s polarity may slightly enhance water interaction compared to bulky tert-butyl groups .
  • Reactivity : The bromo group in 4-Bromo-1,2-dimethylbenzene enables nucleophilic substitution, while the tert-butylsulfanyl group may participate in thiol-ene reactions or oxidation to sulfoxides.

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